molecular formula C13H13N3O2 B14592517 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- CAS No. 61416-42-0

1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)-

Cat. No.: B14592517
CAS No.: 61416-42-0
M. Wt: 243.26 g/mol
InChI Key: JWGLFXTYGHFWOD-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile chemical properties and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of imidazole with N-methyl-N-(2-oxo-2-phenylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .

Scientific Research Applications

1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    N-Methyl-1H-imidazole-1-carboxamide: Another imidazole derivative with a different substitution pattern.

    N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: A related compound with an additional methoxy group.

Uniqueness

1H-Imidazole-1-carboxamide, N-methyl-N-(2-oxo-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61416-42-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-methyl-N-phenacylimidazole-1-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-15(13(18)16-8-7-14-10-16)9-12(17)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

JWGLFXTYGHFWOD-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C1=CC=CC=C1)C(=O)N2C=CN=C2

Origin of Product

United States

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